Cas no 2229246-99-3 (methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate)

methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate
- 2229246-99-3
- EN300-1743188
-
- インチ: 1S/C11H9NO3S/c1-15-10(14)7-2-9(16-5-7)11(6-12)3-8(13)4-11/h2,5H,3-4H2,1H3
- InChIKey: LPZNWMUQRMDYDE-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=O)OC)C=C1C1(C#N)CC(C1)=O
計算された属性
- せいみつぶんしりょう: 235.03031432g/mol
- どういたいしつりょう: 235.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1743188-0.1g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 0.1g |
$1685.0 | 2023-09-20 | ||
Enamine | EN300-1743188-0.05g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 0.05g |
$1608.0 | 2023-09-20 | ||
Enamine | EN300-1743188-2.5g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 2.5g |
$3752.0 | 2023-09-20 | ||
Enamine | EN300-1743188-10.0g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 10g |
$8234.0 | 2023-06-03 | ||
Enamine | EN300-1743188-5.0g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 5g |
$5553.0 | 2023-06-03 | ||
Enamine | EN300-1743188-5g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 5g |
$5553.0 | 2023-09-20 | ||
Enamine | EN300-1743188-10g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 10g |
$8234.0 | 2023-09-20 | ||
Enamine | EN300-1743188-0.5g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 0.5g |
$1838.0 | 2023-09-20 | ||
Enamine | EN300-1743188-0.25g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 0.25g |
$1762.0 | 2023-09-20 | ||
Enamine | EN300-1743188-1.0g |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate |
2229246-99-3 | 1g |
$1915.0 | 2023-06-03 |
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylateに関する追加情報
Methyl 5-(1-Cyano-3-Oxocyclobutyl)thiophene-3-Carboxylate (CAS No. 2229246-99-3): An Overview
Methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate (CAS No. 2229246-99-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and utility in the development of novel pharmaceuticals.
The chemical structure of methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate is characterized by a thiophene ring fused with a cyclobutane moiety, which is further substituted with a cyano group and an ester functional group. The presence of these functional groups imparts specific chemical properties that make this compound a valuable building block in organic synthesis and drug discovery.
Recent studies have highlighted the importance of thiophene derivatives in various biological processes. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that certain thiophene-based compounds exhibit potent anti-inflammatory and anti-cancer activities. The unique structure of methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate makes it a promising candidate for further investigation in these areas.
In the context of medicinal chemistry, the cyclobutane ring in methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate is particularly noteworthy. Cyclobutane-containing compounds have been shown to exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their linear counterparts. This characteristic is crucial for the development of drugs with better bioavailability and longer half-lives.
The cyano group in methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate is another key feature that contributes to its potential therapeutic applications. Cyano groups are known to enhance the binding affinity of molecules to specific biological targets, such as enzymes and receptors. This property can be leveraged to design more potent and selective drugs.
The ester functional group in methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate provides additional versatility for chemical modifications. Ester groups can be readily hydrolyzed under physiological conditions, making them useful for prodrug strategies where the active form of the drug is released in a controlled manner within the body. This approach can improve the safety and efficacy of therapeutic agents.
Experimental data from various research groups have shown that methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate exhibits promising activity against several disease models. For example, a study conducted by researchers at the University of California (2020) found that this compound effectively inhibited the growth of human cancer cell lines, suggesting its potential as an anti-cancer agent.
In addition to its biological activities, methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate has also been explored for its use as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and stability make it an attractive starting material for multi-step synthetic sequences, which are common in the development of new pharmaceuticals.
The synthesis of methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate has been reported using various methodologies, including metal-catalyzed reactions and organocatalytic approaches. These synthetic routes offer high yields and good selectivity, making them suitable for large-scale production.
In conclusion, methyl 5-(1-cyano-3-oxocyclobutyl)thiophene-3-carboxylate (CAS No. 2229246-99-3) is a versatile compound with significant potential in both fundamental research and applied chemistry. Its unique structural features and biological activities make it an important molecule for further exploration in medicinal chemistry and drug discovery. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.
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